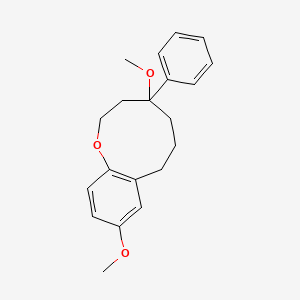
1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4-phenyl- is a complex organic compound with a unique structure that includes a benzoxonin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4-phenyl- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the acetate of 5,6,7,8,9,10-hexahydro-6,9-methanobenzocyclo-octen-11-one oxime can be reduced with zinc dust in a mixture of acetic acid and acetic anhydride to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert oximes to amines or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Zinc dust in acetic acid and acetic anhydride, or sodium borohydride in methanol.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the oxime can yield amines, while oxidation can produce ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4-phenyl- involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may act on opioid receptors or other cellular targets to exert its analgesic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 6,7,8,9,10,11-Hexahydro-7,10-methanocyclo-octa bbenzothiophene : Shares structural similarities and potential applications in medicinal chemistry .
1,2,3,4,5,6-Hexahydro-2,6-methano-3-benzazocine: Another compound with a similar ring structure, used as a selective opioid analgesic.
Uniqueness
1-Benzoxonin, 2,3,4,5,6,7-hexahydro-4,9-diMethoxy-4-phenyl- is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C20H24O3 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
4,9-dimethoxy-4-phenyl-3,5,6,7-tetrahydro-2H-1-benzoxonine |
InChI |
InChI=1S/C20H24O3/c1-21-18-10-11-19-16(15-18)7-6-12-20(22-2,13-14-23-19)17-8-4-3-5-9-17/h3-5,8-11,15H,6-7,12-14H2,1-2H3 |
Clave InChI |
XFFPJIPARXFXMY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)OCCC(CCC2)(C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


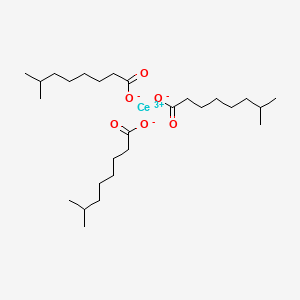
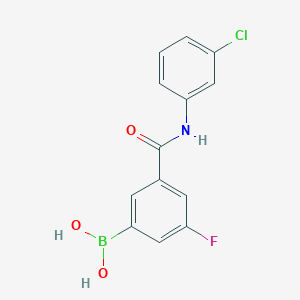
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
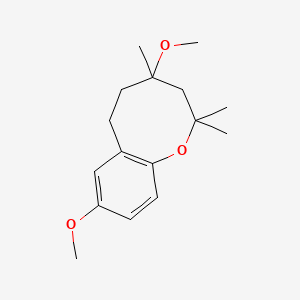
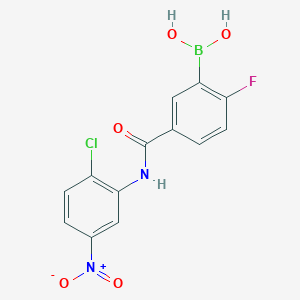
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)-](/img/structure/B12641838.png)
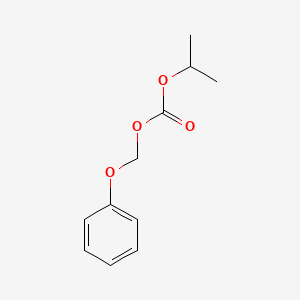


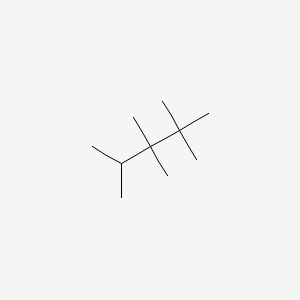
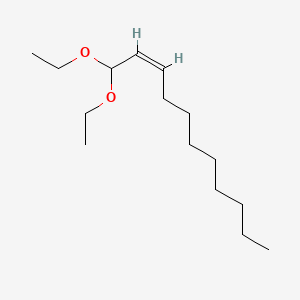
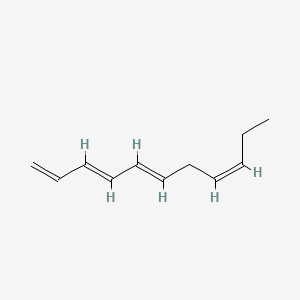
![(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12641869.png)

